molecular formula C10H6N2O B3418686 4-Hydroxy-8-cyanoquinoline CAS No. 127285-55-6

4-Hydroxy-8-cyanoquinoline

Cat. No. B3418686
M. Wt: 170.17 g/mol
InChI Key: VFERFNFGHIWLEM-UHFFFAOYSA-N
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Description

4-Hydroxy-8-cyanoquinoline, also known as 4-hydroxyquinoline-8-carbonitrile, is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 8-hydroxyquinoline derivatives, which includes 4-Hydroxy-8-cyanoquinoline, has been a subject of interest in recent years . One method involves the Gould-Jacobs reaction, which is a condensation of aniline with alkoxy methylene malonic ester followed by cyclization and decarboxylation . Another method involves the reaction of bromoalkylated coumarins with 4- and 8-hydroxyquinoline in the presence of KOH and catalytic amounts of KI and tetra-n-butylammonium bromide (TBAB) in refluxing acetonitrile .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-8-cyanoquinoline consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 4 and a cyano group attached to position 8 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-8-cyanoquinoline include a boiling point of 402.7±25.0 °C (Predicted), a density of 1.36, and a pKa of 3.17±0.40 (Predicted) .

Safety And Hazards

The safety data sheet for 4-Hydroxy-8-cyanoquinoline suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The chemical should be stored properly and disposed of in an environmentally friendly manner .

properties

IUPAC Name

4-oxo-1H-quinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFERFNFGHIWLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564078
Record name 4-Oxo-1,4-dihydroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-8-cyanoquinoline

CAS RN

127285-55-6, 848128-91-6
Record name 1,4-Dihydro-4-oxo-8-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127285-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-1,4-dihydroquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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